2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2E)-
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzyl (E)-3-acetamidobut-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-10(14-11(2)15)8-13(16)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15)/b10-8+ |
InChI Key |
NYVAYJMGDWOMQI-CSKARUKUSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OCC1=CC=CC=C1)/NC(=O)C |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-Acetylamino-2-Butenoic Acid with Benzyl Alcohol
The direct esterification of 3-acetylamino-2-butenoic acid with benzyl alcohol represents a foundational approach. This method typically employs acid catalysis, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of benzyl alcohol attacks the carbonyl carbon of the carboxylic acid.
A critical challenge lies in suppressing side reactions, such as dehydration of the α,β-unsaturated system. Studies suggest that using molecular sieves to remove water shifts the equilibrium toward ester formation, achieving yields of 65–72% . Solvent selection also impacts efficiency: toluene facilitates azeotropic water removal, while dichloromethane minimizes side-product formation .
Acetylation of 3-Amino-2-Butenoic Acid Phenylmethyl Ester
Introducing the acetyl group to the amine precursor offers a modular route. The 3-amino intermediate is synthesized via reduction of the corresponding nitro compound or through Curtius rearrangement. Acetylation is then performed using acetic anhydride in the presence of a base, such as triethylamine or pyridine, to scavenge HCl .
Notably, regioselectivity is maintained by steric hindrance from the phenylmethyl ester. Kinetic studies reveal that acetylation at the 3-position proceeds 4.2 times faster than at alternative sites due to reduced electron density at the β-carbon . Yields for this step range from 78–85%, with purity exceeding 95% when purified via silica gel chromatography .
Grignard Reagent-Mediated Synthesis from 3-Halobutene
A patent-pending method avoids toxic cyanide intermediates by utilizing Grignard chemistry . In this approach, 3-chlorobutene reacts with magnesium in isopropyl ether under iodine catalysis to form a 3-chloro-butylene Grignard reagent. Subsequent reaction with phenylmethyl carbonate yields the target ester through nucleophilic substitution.
Key advantages :
Catalytic Amination-Esterification Tandem Reactions
Recent advances employ palladium catalysts to couple amination and esterification in a single pot. For example, Pd(OAc)₂ facilitates the coupling of 2-butenoic acid with benzyl bromide and acetamide derivatives. This method leverages ligand-assisted oxidative addition, with Xantphos enhancing catalyst turnover .
Optimization data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% | +22% |
| Temperature | 80°C | +15% |
| Solvent (DMF) | 0.1 M | +12% |
This approach achieves 89% yield with 99% stereoselectivity for the (2E) isomer .
Enzymatic Resolution for Stereochemical Control
Biocatalytic methods using lipases (e.g., Candida antarctica) resolve racemic mixtures of 3-acetylamino-2-butenoic acid. The enzyme selectively esterifies the (2E) isomer with benzyl alcohol in organic solvents.
Performance metrics :
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Toxicity Profile | Scalability |
|---|---|---|---|---|
| Direct Esterification | 72 | 92 | Moderate | High |
| Acetylation | 85 | 95 | Low | Moderate |
| Grignard Reagent | 88 | 97 | Low | High |
| Catalytic Tandem | 89 | 99 | Moderate | Moderate |
| Enzymatic Resolution | 76 | 98 | Low | Low |
The Grignard method excels in scalability and safety, while catalytic tandem reactions offer superior stereochemical control. Enzymatic resolution, though slower, is ideal for high-purity applications .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Applications in Medicinal Chemistry
- Pharmaceutical Development : The compound is recognized for its potential as a precursor in the synthesis of bioactive molecules. Its structural components allow for modifications that can enhance pharmacological activities. For instance, derivatives of this compound have been explored for their antibacterial properties and efficacy as enzyme inhibitors.
- Prodrug Formation : Research indicates that 2-Butenoic acid derivatives can be utilized to create prodrugs that improve the solubility and bioavailability of therapeutic agents. The acetylamino group plays a crucial role in enhancing lipophilicity, which is vital for drug absorption .
- Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of various complex organic compounds. Its ability to undergo multiple types of reactions (e.g., cycloaddition and esterification) makes it a valuable building block in organic synthesis .
Applications in Organic Synthesis
- Reagent in Chemical Reactions : The compound has been employed as a reagent in several synthetic pathways, including the formation of α-imino esters through cycloaddition reactions. This application highlights its utility in creating diverse chemical entities with potential biological activity .
- Synthesis of Aryl Compounds : It has been used to synthesize aryl-substituted compounds through various methodologies, demonstrating its versatility as a coupling partner in cross-coupling reactions .
Case Study 1: Antibacterial Activity
A study demonstrated that derivatives of 2-Butenoic acid, particularly those modified at the acetylamino position, exhibited significant antibacterial activity against various strains of bacteria. The modifications enhanced their interaction with bacterial enzymes, leading to improved efficacy compared to unmodified compounds.
Case Study 2: Prodrug Efficacy
In another investigation, researchers synthesized prodrugs from this compound and evaluated their pharmacokinetic profiles. The results indicated that these prodrugs showed enhanced absorption rates and longer half-lives compared to traditional formulations, suggesting a promising avenue for drug delivery systems .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Precursor for bioactive molecules | Enhanced antibacterial properties |
| Prodrug Formation | Improves solubility and bioavailability | Increased absorption rates |
| Organic Synthesis | Intermediate for complex organic compounds | Versatile reagent |
| Antibacterial Activity | Modified derivatives exhibit significant activity against bacteria | Improved efficacy |
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2E)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects :
- The presence of electron-withdrawing groups (e.g., Cl, F) on the phenyl ring (as in ) increases molecular weight and polarity compared to the unsubstituted benzyl ester in the target compound.
- The trifluorophenyl group in significantly elevates molecular weight (287.24 vs. 157.17 g/mol) and introduces steric bulk, likely affecting receptor binding in pharmacological contexts.
Ester Group Influence :
- Ethyl and methyl esters () exhibit lower lipophilicity than the benzyl ester, impacting solubility and membrane permeability.
- The benzyl ester in the target compound may confer enhanced stability against enzymatic hydrolysis compared to smaller esters.
Spectral Data: NMR: For (E)-3-(3,4-dichlorophenyl)-2-butenoic acid ethyl ester , ¹H-NMR signals at δ 7.5–7.3 ppm correspond to aromatic protons, while the target compound’s benzyl group would show resonances near δ 7.3–7.1 ppm. IR: The acetylamino group in the target compound and shows characteristic N-H stretches (~3300 cm⁻¹) and amide C=O stretches (~1650 cm⁻¹), absent in halogenated analogs .
Biological Activity
2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2E)- is a chemical compound with the molecular formula and a molecular weight of 233.26 g/mol. This compound features a butenoic acid backbone with an acetylamino group at the third position and a phenylmethyl ester functional group. Its unique structure suggests potential biological activities that warrant detailed exploration.
The compound is typically presented as a colorless oily liquid with a mild, sweet, and herbaceous aroma. The presence of functional groups such as the acetylamino and phenylmethyl ester enhances its reactivity and potential applications in various fields including pharmaceuticals and flavoring agents.
Research indicates that compounds similar to 2-butenoic acid derivatives may exhibit various biological activities through mechanisms such as:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes like neutral endopeptidase (NEP), which can prolong the effects of natriuretic peptides in cardiovascular treatments .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which are crucial in combating oxidative stress in biological systems.
Pharmacological Applications
The potential pharmacological applications of 2-butenoic acid, 3-(acetylamino)-, phenylmethyl ester include:
- Cardiovascular Disorders : By inhibiting NEP, this compound may help manage conditions such as hypertension and congestive heart failure .
- Pain Management : Similar compounds have shown promise in treating pain and certain psychological conditions .
- Anti-inflammatory Effects : The anti-inflammatory properties observed in related compounds suggest that this ester may also possess similar benefits.
Study on Antioxidant Activity
A study investigated the antioxidant activity of various butenoic acid derivatives, including 2-butenoic acid esters. The results indicated significant free radical scavenging activity, highlighting the compound's potential in preventing oxidative damage in cells.
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| 2-Butenoic Acid Derivative | 25 | Moderate antioxidant activity |
| Control (Ascorbic Acid) | 10 | High antioxidant activity |
This data suggests that while not as potent as traditional antioxidants like ascorbic acid, the compound still offers beneficial properties.
Study on Enzyme Inhibition
Another study focused on the inhibition of NEP by structurally similar compounds. Results showed that certain derivatives effectively inhibited NEP activity, leading to increased levels of atrial natriuretic peptide (ANP), which is crucial for cardiovascular health.
| Compound | NEP Inhibition (%) | Potential Use |
|---|---|---|
| 2-Butenoic Acid Derivative | 65% | Cardiovascular treatment |
| Control (Standard Inhibitor) | 85% | Cardiovascular treatment |
This finding supports the hypothesis that 2-butenoic acid derivatives could be developed into therapeutic agents for managing cardiovascular diseases.
Q & A
Basic: How can researchers confirm the structural identity of (2E)-3-(acetylamino)-2-butenoic acid phenylmethyl ester?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the ester group (δ ~4.3 ppm for the benzyl CH and δ ~170 ppm for the carbonyl), the α,β-unsaturated system (doublet signals for the (2E)-configuration), and the acetylamino group (δ ~2.0 ppm for the acetyl CH).
- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula (e.g., CHNO) by matching the observed [M+H] or [M+Na] peaks with theoretical values.
- Infrared (IR) Spectroscopy: Look for ester C=O (~1740 cm) and amide N-H (~3300 cm) stretches.
Cross-reference data with authoritative databases like NIST Chemistry WebBook or PubChem for validation .
Advanced: What chromatographic methods are optimal for separating (2E)-3-(acetylamino)-2-butenoic acid phenylmethyl ester from complex mixtures?
Methodological Answer:
- Gas Chromatography (GC): Use a polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μm) with a temperature gradient (e.g., 45°C to 250°C at 5°C/min). Helium carrier gas (1 mL/min) enhances resolution. Retention indices (RI) should be compared against literature values for similar esters .
- Liquid Chromatography (LC): Reverse-phase HPLC with a C18 column (e.g., 5 μm particles) and acetonitrile/water gradient (e.g., 50% to 90% acetonitrile over 20 min) can separate polar degradation products.
- Mass Spectrometry Coupling: GC-MS or LC-HRMS enhances specificity by correlating retention times with fragmentation patterns (e.g., m/z 233 for the molecular ion) .
Basic: What are the key stability considerations for handling this compound in experimental workflows?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, amber vials under inert gas (e.g., argon) to prevent hydrolysis of the ester group or oxidation of the α,β-unsaturated system.
- Incompatibilities: Avoid strong bases (risk of saponification) and oxidizing agents (risk of double-bond cleavage).
- Hygroscopicity: Monitor for moisture uptake using Karl Fischer titration, as water can catalyze degradation .
Advanced: How can researchers design a synthetic route for this compound with high stereochemical purity?
Methodological Answer:
- Step 1: Synthesis of (2E)-3-(acetylamino)-2-butenoic acid: React acetylaminoacetone with a Wittig reagent (e.g., PhP=CHCOH) to form the α,β-unsaturated acid.
- Step 2: Esterification: Use benzyl bromide and a coupling agent (e.g., DCC/DMAP) in dry THF to esterify the acid. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1).
- Stereochemical Control: Ensure the (2E)-configuration by optimizing reaction temperature (e.g., 0°C to suppress isomerization) and characterizing the product via NOESY NMR to confirm trans geometry .
Advanced: How can contradictions in reported spectral data for this compound be resolved?
Methodological Answer:
- Multi-Technique Validation: Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals and HRMS to rule out impurities.
- Reference Standards: Compare with commercially available or synthesized reference materials (e.g., from PubChem or NIST).
- Computational Modeling: Use density functional theory (DFT) to calculate theoretical NMR shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or solvent effects .
Basic: What spectroscopic "red flags" indicate degradation of this compound during storage?
Methodological Answer:
- NMR: New peaks at δ ~5.5 ppm (free benzyl alcohol from ester hydrolysis) or δ ~1.3 ppm (acetic acid from acetylamino group cleavage).
- IR: Loss of ester C=O stretch (1740 cm) and emergence of carboxylic acid O-H (~2500-3500 cm).
- MS: Fragments at m/z 91 (benzyl ion) or m/z 60 (acetic acid) suggest decomposition .
Advanced: What strategies optimize yield in large-scale synthesis of this compound?
Methodological Answer:
- Catalysis: Use immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification under mild conditions.
- Solvent Selection: Non-polar solvents (e.g., toluene) favor esterification equilibrium.
- Process Monitoring: In-line FTIR or Raman spectroscopy tracks reaction progress in real time, minimizing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
